6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine
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Overview
Description
6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine typically involves multiple steps, including the formation of the triazole and pyrimidine rings. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The pyrimidine ring can be synthesized through various condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine include:
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
- 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11F3N6 |
---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H11F3N6/c15-14(16,17)11-3-1-2-10(4-11)6-19-12-5-13(21-8-20-12)23-9-18-7-22-23/h1-5,7-9H,6H2,(H,19,20,21) |
InChI Key |
NXPZYUGOVQUONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
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